molecular formula C4H10S<br>CH3(CH2)3SH<br>C4H10S B090362 1-Butanethiol CAS No. 109-79-5

1-Butanethiol

Cat. No. B090362
CAS RN: 109-79-5
M. Wt: 90.19 g/mol
InChI Key: WQAQPCDUOCURKW-UHFFFAOYSA-N
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Description

1-Butanethiol is a sulfur-containing organic compound that has been the subject of various studies due to its chemical properties and potential applications. It is known to participate in hydrodesulfurization reactions and can be adsorbed on metal surfaces, which is of interest in the field of surface chemistry and catalysis .

Synthesis Analysis

The synthesis of 1-butanethiol and its derivatives has been explored in different contexts. For instance, 1-butanethiol can be generated through the reaction of tetrahydrothiophene on molybdenum surfaces, which decomposes to form hydrocarbons like butane and butene, as well as gaseous dihydrogen . Additionally, 1-butanethiol has been used in thiol-ene reactions with vegetable oils to produce sulfide-modified vegetable oils, indicating its utility in the modification of natural products .

Molecular Structure Analysis

The molecular structure of 1-butanethiol has been investigated using techniques such as near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. Studies have shown that upon adsorption on copper surfaces, the S-C bond orientation of butanethiolate is predominantly perpendicular to the surface . Furthermore, the conformation and low-frequency intramolecular motions of 1-butanethiol have been studied using Fourier transform microwave spectroscopy, revealing multiple stable conformations and providing insights into the molecule's internal rotation dynamics .

Chemical Reactions Analysis

1-Butanethiol participates in various chemical reactions, including free radical addition to double bonds in vegetable oils, leading to the formation of sulfide-modified oils . It also reacts on metal surfaces, forming butanethiolate and atomic sulfur, which are relevant to surface chemistry and catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-butanethiol have been extensively studied. Experimental thermodynamic studies have provided values for standard entropy, heat capacity, and heat of formation in the vapor state, as well as thermodynamic functions over a wide temperature range . These properties are crucial for understanding the behavior of 1-butanethiol in various chemical processes and for the design of industrial applications involving this compound.

Scientific Research Applications

  • Thermodynamic Properties : Experimental thermodynamic studies of 1-butanethiol have provided insights into its entropy, heat capacity, and heat of formation in vapor state. These findings are crucial for understanding its behavior in different states and temperatures (Scott et al., 1957).

  • Surface-Enhanced Raman Scattering (SERS) : The SERS of 1-butanethiol in a silver sol was studied to understand its chemisorption on silver surfaces. This research is significant in the field of surface chemistry and molecular interaction with metals (Joo et al., 1987).

  • Modification of Vegetable Oils : 1-Butanethiol is used in thiol-ene reactions with vegetable oils to produce sulfide-modified vegetable oils, indicating its utility in industrial and food chemistry applications (Bantchev et al., 2009).

  • Catalytic Oxidation in Gas-Liquid Systems : Its kinetics in the liquid phase oxidation has been studied, showing the rate of catalytic oxidation varies with concentration. This research is relevant in chemical engineering and industrial processes (Ganguly et al., 2010).

  • Adsorption Studies on Metal Surfaces : NEXAFS studies have been conducted to understand the adsorption of 1-butanethiol on copper surfaces, which is important in surface science and catalysis (Yang et al., 2001).

  • Catalyst Activity in Chemical Reactions : Research on the reaction of 1-butanethiol with H2S over various catalysts highlights its importance in reaction kinetics and catalyst development (Mashkina et al., 1995).

  • Sensor Development : 1-Butanethiol has been used in the development of sensors, such as gold nanoparticle-based sensors for vapor detection. This application is significant in environmental monitoring and industrial safety (Shokoufi et al., 2017).

  • Aviation Biofuel Monitoring : It has been identified as a contaminant in aviation biokerosene, and its monitoring is crucial for evaluating biofuel quality. Studies have focused on electrochemical behavior and detection methods (Falone et al., 2020).

  • Light Oil Sweetening : Its role in the kinetics of liquid phase oxidation in light oil sweetening, a process critical in the petroleum industry, has been investigated (Ganguly et al., 2012).

  • Monte Carlo Simulations : The thermodynamic and structural properties of 1-butanethiol and n-heptane mixtures were studied using Monte Carlo simulations, relevant in physical chemistry and material science (Wallis, 1995).

Safety And Hazards

1-Butanethiol is a very noxious and caustic chemical compound. At sufficiently high concentrations, it produces serious health effects in both humans and animals, especially as a result of prolonged exposure . Higher concentrations can lead to unconsciousness and coma after prolonged exposure . The Occupational Safety and Health Administration (OSHA) has set an 8-hour time-weighted average (TWA) permissible exposure limit (PEL) of 10 ppm (35 mg/m³) for 1-Butanethiol .

Future Directions

While there is limited information available on the future directions of 1-Butanethiol, it is worth noting that research is being conducted on the development of sensors for volatile organic compounds, including 1-Butanethiol . This suggests that there may be potential for the use of 1-Butanethiol in sensor technology in the future.

Relevant Papers A paper titled “Electrochemical gas sensors based on paper-supported room-temperature ionic liquids for improved analysis of acid vapours” discusses the development of a fast-response task-specific amperometric gas sensor based on paper-supported room-temperature ionic liquids (RTILs) for improved analysis of volatile acid species . Another paper titled “The Kinetics of Catalytic Oxidation of 1-Butanethiol in a Gas Liquid” discusses the kinetics of the catalytic oxidation of 1-Butanethiol .

properties

IUPAC Name

butane-1-thiol
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InChI

InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3
Source PubChem
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InChI Key

WQAQPCDUOCURKW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCS
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Molecular Formula

C4H10S, Array
Record name BUTYL MERCAPTAN
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Related CAS

23601-34-5 (mercury(+2) salt), 36169-16-1 (tin(+2) salt), 4779-86-6 (hydrochloride salt)
Record name 1-Butyl mercaptan
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DSSTOX Substance ID

DTXSID6026824
Record name 1-Butanethiol
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Molecular Weight

90.19 g/mol
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Physical Description

Butyl mercaptan appears as a clear, colorless liquid with a strong skunk-like odor. Flash point in range -18 to 43 °F. Less dense than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with garlic or skunk-like odour, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor.
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
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Boiling Point

229.3 °F at 760 mmHg (USCG, 1999), 97.2 - 101.7 °C, Forms azeotropic mixture with butyl alcohol (bp: 97.8 °C; 85.16% butanethiol) & with butyl alcohol and water; mobile, 98.50 °C. @ 760.00 mm Hg, 98 °C, 209 °F
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
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Flash Point

55 °F (USCG, 1999), 2 °C, 35 °F (2 °C) (Closed cup), 2 °C c.c., 55 °F, 35 °F
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
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Solubility

0.06 % (NIOSH, 2023), Slightly soluble in chloroform, Very soluble in alcohol, ether, liquid hydrogen sulfide, In water, 595 mg/L at 25 °C, 0.597 mg/mL at 20 °C, Solubility in water, g/100ml: 0.06, 0.6 g in 100 ml water; slightly soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol), 0.06%
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Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83679 at 25 °C/4 °C, Relative density (water = 1): 0.83, 0.842-0.847, 0.83
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
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Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0083.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.1 (Air = 1), Relative vapor density (air = 1): 3.1
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Vapor Pressure

35 mmHg (NIOSH, 2023), 45.5 [mmHg], 45.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.0, 35 mmHg
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Product Name

1-Butanethiol

Color/Form

Colorless liquid, Mobile liquid

CAS RN

109-79-5
Record name BUTYL MERCAPTAN
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Melting Point

-176.2 °F (USCG, 1999), -115.9 °C, -119 °C, -116 °C, 176.2 °F, -176 °F
Record name BUTYL MERCAPTAN
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-BUTYL MERCAPTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031322
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-BUTYL MERCAPTAN
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018
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Record name BUTYL MERCAPTAN (BUTANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/102
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl mercaptan
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0083.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.